molecular formula C23H28FN3O2 B2763284 3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide CAS No. 922034-42-2

3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Cat. No. B2763284
CAS RN: 922034-42-2
M. Wt: 397.494
InChI Key: RDPMCBIZPBAJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C23H28FN3O2 and its molecular weight is 397.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Fluorescent Studies

The synthesis and fluorescence studies of novel fluorophores have shown significant contributions in the field of biochemistry and molecular biology. For instance, the synthesis of various fluorophores has been explored for labeling nucleosides, which were then used for labeling oligodeoxyribonucleotides through covalent attachment. These fluorophores, upon attachment to oligodeoxyribonucleotides, demonstrated good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, indicating their potential application in DNA/RNA studies and diagnostics (Singh & Singh, 2007).

Imaging and Diagnostic Applications

Fluorine-18-labeled benzamide analogues have been synthesized and evaluated for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). This research highlights the role of these compounds in enhancing diagnostic imaging for cancer, thereby aiding in the better understanding and treatment of solid tumors (Tu et al., 2007).

Luminescent Properties and Electron Transfer Studies

Studies on novel piperazine substituted naphthalimide model compounds have revealed their luminescent properties and potential in photo-induced electron transfer processes. This work opens avenues for developing advanced materials for optoelectronic applications, highlighting the versatility of these compounds beyond their medicinal uses (Gan et al., 2003).

Synthesis of Fluorinated Heterocycles

Research on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation demonstrates the chemical versatility and potential of these compounds in the pharmaceutical and agrochemical industries. This synthesis route offers a diverse synthesis of monofluorinated and gem-difluorinated heterocycles, indicating their broad applicability in developing novel compounds with enhanced properties (Wu et al., 2017).

Herbicidal Activity

The synthesis and evaluation of novel compounds for their herbicidal activity, based on the mode of action as inhibition of protoporphyrinogen oxidase (protox), showcases an important agricultural application. These studies provide insights into the development of new herbicides that offer high efficacy, broad-spectrum activity, and safety to crops, underlining the potential of these compounds in agricultural science (Huang et al., 2005).

properties

IUPAC Name

3-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2/c1-26-9-3-5-17-14-18(7-8-21(17)26)22(27-10-12-29-13-11-27)16-25-23(28)19-4-2-6-20(24)15-19/h2,4,6-8,14-15,22H,3,5,9-13,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPMCBIZPBAJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.